Sulfamethizole-13C6

Description

Properties

IUPAC Name |

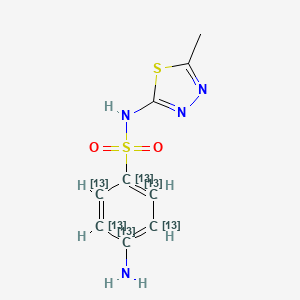

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334378-92-5 | |

| Record name | 1334378-92-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isotopic Labeling Strategy

The incorporation of atoms necessitates the use of -enriched precursors at the initial stages of synthesis. For this compound, the phenyl ring is derived from -aniline, which undergoes sulfonation to form the sulfonamide intermediate. This approach ensures uniform isotopic distribution while preserving the structural integrity of the parent compound.

Synthesis of 13C6^{13}\text{C}_613C6-Aniline Sulfonamide

-

Sulfonation Reaction :

-aniline reacts with chlorosulfonic acid under controlled conditions to yield -4-aminobenzenesulfonyl chloride.

.

The reaction is typically conducted at 0–5°C to minimize side reactions.

-

Amidation with 5-Methyl-1,3,4-Thiadiazol-2-Amine :

The sulfonyl chloride intermediate is coupled with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine:

.

Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed to enhance reactivity.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from methanol or ethanol, achieving >98% purity. The process involves dissolving the compound in hot solvent, followed by gradual cooling to induce crystallization.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection at 265 nm is used to isolate the labeled compound from unreacted precursors or isotopic impurities. Mobile phases often consist of acetonitrile and ammonium acetate buffer (pH 4.5).

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) :

-NMR and -NMR confirm the structure and isotopic enrichment. Key signals include: -

Mass Spectrometry (MS) :

High-resolution MS reveals a molecular ion peak at , consistent with the theoretical mass of -enriched Sulfamethizole.

Challenges in Synthesis

Isotopic Purity

Achieving >99% isotopic purity requires stringent control over starting materials and reaction conditions. Contamination with analogs can occur during sulfonation or amidation, necessitating rigorous purification.

Chemical Reactions Analysis

Types of Reactions: Sulfamethizole-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

Oxidation Products: Sulfone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Microbiological Studies

Stable Isotope Probing

Sulfamethizole-13C6 has been utilized in microbiological studies to trace the metabolism of antibiotics in microbial communities. A notable application involved protein stable isotope probing, which demonstrated the incorporation of carbon-13 from this compound into bacterial proteins. This method helps identify dominant sulfamethoxazole degraders in specific environments, such as pig farms, highlighting the role of these bacteria in antibiotic degradation and resistance mechanisms .

Transcriptomic Analysis

Research has shown that sulfamethizole can affect gene expression in microorganisms. For instance, studies on the green alga Raphidocelis subcapitata revealed that exposure to sulfamethoxazole altered the transcriptome significantly. The analysis indicated that sulfamethoxazole exposure led to differential expression of genes involved in DNA replication and repair pathways, suggesting potential genotoxic effects . This underscores the importance of using labeled compounds like this compound to study antibiotic impacts on microbial health.

Pharmacokinetics and Drug Interaction Studies

Pharmacokinetic Profiling

This compound is valuable for understanding the pharmacokinetics of sulfonamide antibiotics. By incorporating stable isotopes into drug formulations, researchers can trace absorption, distribution, metabolism, and excretion (ADME) processes more accurately. For example, studies have evaluated the pharmacokinetic parameters of sulfamethoxazole in animal models, providing insights into dosage optimization and therapeutic efficacy .

Drug Combination Studies

The compound is also used in studies assessing drug interactions between sulfonamides and other antibiotics. Research has shown that combinations of trimethoprim and sulfamethoxazole exhibit synergistic effects against various bacterial strains, enhancing treatment outcomes for infections . Using isotopically labeled compounds allows for precise measurement of drug concentrations and their effects on microbial populations.

Environmental Impact Assessments

Antibiotic Residue Studies

This compound plays a crucial role in environmental monitoring by tracing antibiotic residues in ecosystems. Studies have demonstrated that residual antibiotics can significantly alter microbial community structures in aquatic environments. By employing stable isotope labeling, researchers can track the fate of sulfamethizole in soil and water systems, assessing its impact on microbial diversity and resistance gene propagation .

Biodegradation Pathway Elucidation

Research utilizing this compound has elucidated biodegradation pathways of sulfonamide antibiotics in contaminated environments. By identifying metabolites formed during degradation processes, scientists can better understand how these compounds are broken down by microbial communities, informing remediation strategies for polluted sites .

Case Studies

Mechanism of Action

Sulfamethizole-13C6, like sulfamethizole, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation.

Molecular Targets and Pathways:

Target: Dihydropteroate synthetase.

Pathway: Inhibition of folic acid synthesis pathway in bacteria.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

- Isotopic Labeling : All compounds feature 13C6 labeling on the benzene ring of the sulfanilamide backbone, ensuring minimal interference with chromatographic retention times while providing distinct mass shifts in MS detection .

- Substituent Variability: Differences in heterocyclic substituents (e.g., thiadiazole, pyridine, quinoxaline) influence hydrophobicity, ionization efficiency, and fragmentation patterns in MS/MS analyses .

Supplier and Availability

Most 13C6-labeled sulfonamides, including this compound, are supplied by Witega (Berlin, Germany) and Toronto Research Chemicals (Canada). This compound is available in neat solid form (25–50 mg) or as a 10 µg/mL solution in methanol .

Research Findings

- MS/MS Performance : A study by Lucas et al. () demonstrated that 13C6-labeled sulfonamides, including this compound, enable precise quantification in multi-residue LC-MS/MS methods by eliminating matrix effects.

- Detection Limits: this compound achieves a limit of detection (LOD) of 0.1 µg/kg in meat samples, comparable to Sulfapyridine-13C6 but superior to non-isotopic analogs .

Biological Activity

Sulfamethizole-13C6 is a stable isotope-labeled derivative of sulfamethizole, a sulfonamide antibiotic. This compound is primarily used in pharmacokinetic studies to trace the metabolic pathways and biological activity of sulfamethizole in various biological systems. Understanding the biological activity of this compound is crucial for evaluating its efficacy, safety, and environmental impact.

Sulfamethizole functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which plays a critical role in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfamethizole inhibits the conversion of PABA and 6-hydroxymethyl-7,8-dihydropterin diphosphate into dihydropteroate, a precursor in the synthesis of folic acid. This inhibition disrupts DNA synthesis and ultimately leads to bacterial cell death .

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed across tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids.

- Protein Binding : Approximately 98-99%, indicating a high degree of binding to plasma proteins.

- Metabolism : Primarily hepatic metabolism.

- Half-life : Ranges from 3 to 8 hours .

Biological Activity and Ecotoxicology

Research indicates that sulfamethizole exhibits significant biological activity beyond its antibacterial effects. It has been studied for its ecotoxicological impacts on aquatic organisms, revealing potential risks associated with environmental exposure.

Case Studies

-

Aquatic Toxicity :

- A study assessed the effects of sulfamethizole on Daphnia magna and Danio rerio. Results showed alterations in behavior and physiological parameters such as catalase (CAT) and glutathione S-transferases (GSTs) activities, indicating oxidative stress responses .

- Concentration-dependent mortality was observed in Daphnia magna, with higher concentrations leading to increased lipid peroxidation and neurotoxicity as measured by acetylcholinesterase (AChE) activity .

- Bioconcentration Studies :

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption | Rapid |

| Protein Binding | 98-99% |

| Metabolism | Hepatic |

| Half-life | 3-8 hours |

Table 2: Ecotoxicological Effects on Aquatic Organisms

| Organism | Endpoint | Concentration Range (mg/L) | Observed Effect |

|---|---|---|---|

| Daphnia magna | Mortality | 136.9 - 200 | Increased mortality |

| Danio rerio | AChE Activity | Various | Neurotoxicity observed |

| Lemna minor | Chlorophyll content | Various | Reduced chlorophyll levels |

Q & A

Q. What are the primary applications of Sulfamethizole-13C6 in antimicrobial resistance studies?

this compound is primarily used as an isotopic internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify sulfonamide residues in biological and environmental matrices. Its stable isotopic labeling enables precise correction for matrix effects and ionization variability during analysis . For example, in pharmacokinetic studies, researchers spike samples with this compound to calculate recovery rates and validate method accuracy under ISO/IEC 17025 guidelines .

Q. How should researchers handle isotopic purity verification for this compound in analytical workflows?

Isotopic purity (>99% 13C enrichment) must be confirmed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (13C-NMR) prior to experimental use. Cross-validate results with manufacturer-provided certificates of analysis (CoA), which include 13C-NMR and HRMS data . If discrepancies arise, replicate analyses using orthogonal techniques (e.g., isotope ratio mass spectrometry) are recommended to rule out contamination or degradation .

Advanced Research Questions

Q. What experimental design considerations are critical for tracer studies using this compound in microbial metabolism research?

Key considerations include:

- Tracer concentration optimization : Ensure isotopic enrichment does not perturb microbial growth kinetics (e.g., via dose-response assays).

- Sample preparation : Use quenching agents (e.g., cold methanol) to halt metabolic activity immediately post-exposure, preserving isotopic distribution patterns.

- Data normalization : Correct for natural abundance 13C using software tools like IsoCor or MetaClean to avoid false-positive metabolite identification .

Q. Table 1: Key Parameters for Tracer Studies

| Parameter | Recommended Value/Range | Rationale |

|---|---|---|

| Tracer concentration | 0.1–1.0 µg/mL | Minimizes metabolic interference |

| Incubation time | 4–24 hours | Captures dynamic metabolite turnover |

| HRMS resolution | ≥60,000 (FWHM) | Resolves 13C isotopologues |

Q. How can researchers resolve contradictions in sulfonamide degradation studies involving this compound?

Contradictions often arise from methodological variability, such as:

- Extraction protocols : Compare solid-phase extraction (SPE) vs. liquid-liquid extraction (LLE) efficiencies using spiked controls .

- Detection limits : Validate limit of quantification (LOQ) across multiple LC-MS platforms (e.g., Q-TOF vs. triple quadrupole) to assess instrument-specific biases .

- Statistical reconciliation : Apply mixed-effects models to account for batch-to-batch variability in isotopic standards .

Q. What synthesis and purification strategies are employed for this compound to ensure batch consistency?

Synthesis involves:

Isotopic precursor incorporation : React 13C6-labeled benzene derivatives with chlorosulfonic acid to form the sulfonamide backbone .

Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to isolate the target compound.

Characterization : Confirm structure via 1H/13C-NMR and quantify purity via diode-array detection (DAD) at 265 nm .

Methodological Guidance for Systematic Reviews

Q. How to design a systematic review on this compound’s environmental persistence?

- Search strategy : Use Boolean terms (e.g.,

("this compound" OR "13C-labeled sulfonamides") AND ("environmental fate" OR "degradation pathways")) across PubMed, Web of Science, and Embase. - Inclusion criteria : Prioritize studies with raw isotopic data (e.g., half-life calculations, metabolite profiles) over qualitative reviews.

- Risk of bias assessment : Use ROBIS to evaluate confounding factors like incomplete isotopic tracing .

Q. What frameworks are recommended for formulating hypotheses about this compound’s role in antibiotic resistance gene (ARG) transfer?

Adopt the PICO framework :

- Population : Bacterial communities exposed to sub-inhibitory sulfonamide concentrations.

- Intervention : this compound as a tracer for ARG horizontal transfer.

- Comparison : Non-isotopic sulfamethizole controls.

- Outcome : Quantify 13C incorporation into plasmid DNA via nanoSIMS .

Data Validation and Reproducibility

Q. How to ensure reproducibility in this compound-based pharmacokinetic studies?

- Pre-registration : Document analytical protocols on platforms like Open Science Framework.

- Cross-lab validation : Share spiked samples with collaborating labs to assess inter-laboratory variance .

- Metadata reporting : Include exact instrument parameters (e.g., collision energy in MS/MS) and column lot numbers in supplementary materials .

Q. What analytical pitfalls occur when quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.